(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by a cyclopropyl group attached to a dimethylpentan-3-yl chain, which is further esterified with 4-nitrobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (3-Cyclopropyl-2,4-dimethylpentan-3-ol). The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours until the desired ester is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and (3-Cyclopropyl-2,4-dimethylpentan-3-ol).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and (3-Cyclopropyl-2,4-dimethylpentan-3-ol).
Reduction: (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-aminobenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Wirkmechanismus
The mechanism of action of (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate largely depends on its chemical structure and the functional groups present. The ester bond can be hydrolyzed by esterases, releasing 4-nitrobenzoic acid and (3-Cyclopropyl-2,4-dimethylpentan-3-ol). The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The cyclopropyl and dimethylpentan-3-yl groups may influence the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) benzoate: Similar structure but lacks the nitro group.
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-methoxybenzoate: Similar structure with a methoxy group instead of a nitro group.
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-chlorobenzoate: Similar structure with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate makes it unique compared to its analogs. The nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions. Additionally, the nitro group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
17397-11-4 |
---|---|
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(3-cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H23NO4/c1-11(2)17(12(3)4,14-7-8-14)22-16(19)13-5-9-15(10-6-13)18(20)21/h5-6,9-12,14H,7-8H2,1-4H3 |
InChI-Schlüssel |
MUSYICBRKHFTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1CC1)(C(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.